2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (CuAAC) or ruthenium, leading to the formation of 1,2,3-triazoles . The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide and ligands like triphenylphosphine can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyloxy group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in dipole interactions with biological receptors, enhancing its binding affinity and specificity . The triazole ring’s stability to hydrolysis and enzymatic degradation further contributes to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazole derivatives such as:
- 1,2,3-Triazolyl-phenylthiazole
- 3-(2-hydroxyphenyl)-3H-imidazo[2,1-c][1,2,4]triazol-6(5H)-one
- 3-N-arly(alkyl) amino acid connected triazoles .
Uniqueness
What sets 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
6-methoxy-2-(3-prop-2-enoxyphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C16H16N4O2/c1-3-7-22-12-6-4-5-11(8-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h3-6,8-10H,1,7,17H2,2H3 |
InChI Key |
UEBRRALZWAURDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
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